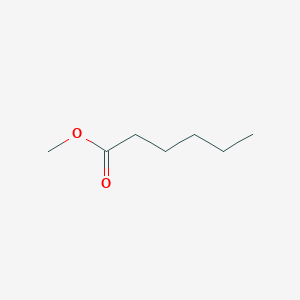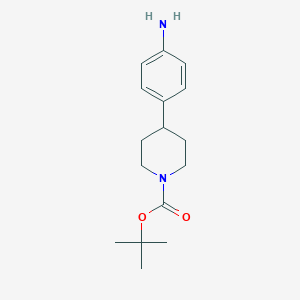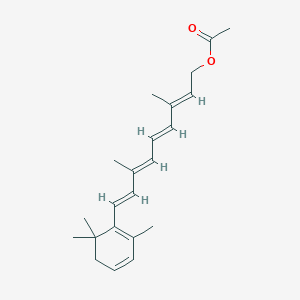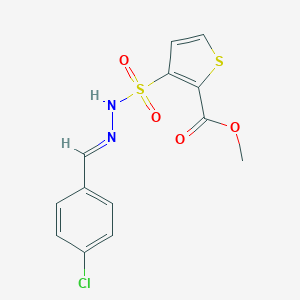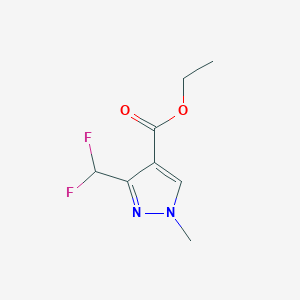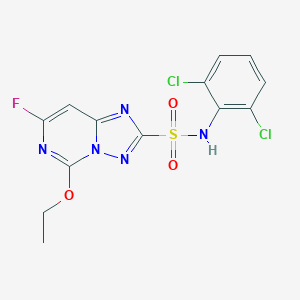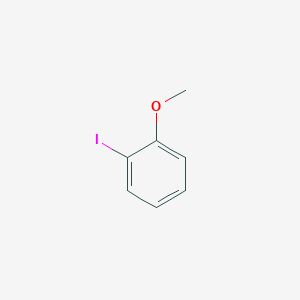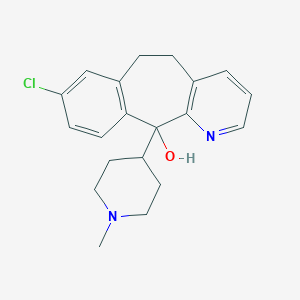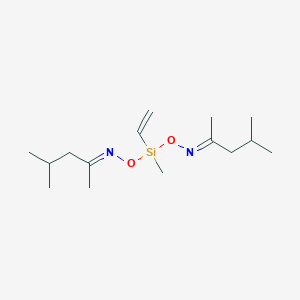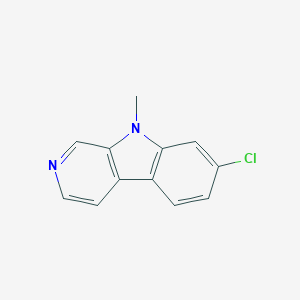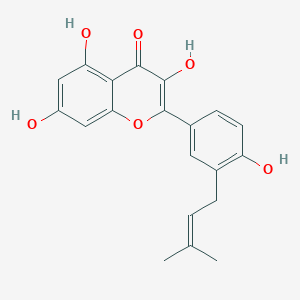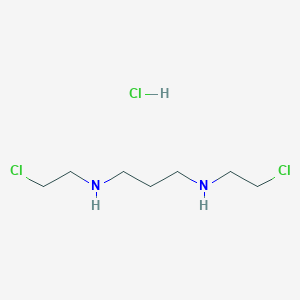![molecular formula C9H11N3S B129842 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione CAS No. 159417-88-6](/img/structure/B129842.png)
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione, also known as AE-BIT, is a sulfur-containing heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer properties. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may contribute to its anti-inflammatory properties. Additionally, 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been shown to have antioxidant properties, which may contribute to its potential use as an anti-microbial agent.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various scientific research fields. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, studies are needed to determine the optimal dosage and administration of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione for various therapeutic applications. Further research is also needed to determine the potential side effects and toxicity of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione. Finally, studies are needed to explore the potential use of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione in combination with other therapeutic agents for enhanced efficacy.
Méthodes De Synthèse
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione can be synthesized through a multi-step process involving the condensation of 2-aminobenzimidazole with thioacetamide, followed by reduction with sodium borohydride. The resulting product is then purified through recrystallization. This method yields high purity and yield of 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione.
Applications De Recherche Scientifique
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has also been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, 5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione has been studied for its potential use as an anti-microbial agent, as it has been shown to have activity against various bacterial and fungal strains.
Propriétés
Numéro CAS |
159417-88-6 |
|---|---|
Nom du produit |
5-(2-aminoethyl)-1H-benzo[d]imidazole-2(3H)-thione |
Formule moléculaire |
C9H11N3S |
Poids moléculaire |
193.27 g/mol |
Nom IUPAC |
5-(2-aminoethyl)-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C9H11N3S/c10-4-3-6-1-2-7-8(5-6)12-9(13)11-7/h1-2,5H,3-4,10H2,(H2,11,12,13) |
Clé InChI |
YCKDQAGTKSNHLO-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CCN)NC(=S)N2 |
SMILES canonique |
C1=CC2=C(C=C1CCN)NC(=S)N2 |
Synonymes |
2H-Benzimidazole-2-thione,5-(2-aminoethyl)-1,3-dihydro-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



